Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Description
Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-methylphenyl group at position 4, a tetrazole-sulfanylacetyl-amino moiety at position 2, and an ethyl carboxylate ester at position 2. Its structure integrates pharmacophoric elements such as the tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) and the thiophene scaffold (implicated in electronic conjugation and bioactivity).
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-3-31-22(30)20-18(16-11-9-15(2)10-12-16)13-32-21(20)24-19(29)14-33-23-25-26-27-28(23)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSMAUGNINVVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of compound 1, focusing on its antitumor properties, mechanisms of action, and related research findings.
The antitumor activity of compound 1 has been primarily evaluated through in vitro and in vivo studies. The compound exhibits a significant ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. Studies have shown that compound 1 has an IC50 value ranging from 23.2 to 49.9 µM , indicating moderate to high potency against these cells .
Apoptosis Induction
In vitro assays using flow cytometry revealed that treatment with compound 1 resulted in a substantial reduction in cell viability, with early and late apoptosis rates significantly elevated compared to untreated controls. Specifically, the early apoptotic population increased by 2.3-fold , while late apoptosis rose by 6.6-fold . Additionally, the compound was found to induce necrosis, further contributing to its antiproliferative effects.
Cell Cycle Analysis
Cell cycle analysis indicated that compound 1 causes G2/M and S-phase arrest in MCF-7 cells. The percentage of cells in G2/M phase increased from 17.23% to 25.56% , while S-phase cells rose from 16.76% to 23.38% after treatment . This disruption in the cell cycle is indicative of the compound's potential to inhibit tumor growth by preventing cancer cells from dividing.
In Vivo Studies
In vivo studies conducted on tumor-bearing mice demonstrated that compound 1 significantly inhibited tumor growth compared to controls. The solid tumor mass was reduced by approximately 54% when treated with the compound, showcasing its therapeutic potential as an antitumor agent . Furthermore, hematological parameters improved significantly, indicating reduced toxicity and better tolerance in treated subjects.
Comparative Biological Activity Table
| Study | Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|---|
| Study A | MCF-7 | 23.2 | Apoptosis | High |
| Study B | Other Cancer | 49.9 | Cell Cycle Arrest | Moderate |
| Study C | In Vivo | N/A | Tumor Mass Reduction | Significant |
Case Study: Apoptosis Induction in MCF-7 Cells
A detailed study assessed the impact of compound 1 on MCF-7 cells over a period of 48 hours . The results indicated a marked increase in both early and late apoptotic markers, confirming the compound's role as an apoptosis-inducing agent . The study utilized FITC/Annexin-V staining to quantify apoptotic cells and demonstrated that treatment with compound 1 led to significant alterations in cellular morphology consistent with apoptosis.
Neuropharmacological Potential
While the primary focus has been on antitumor activity, preliminary data suggest that compound 1 may also exhibit neuroprotective properties. Research indicates that similar compounds within its class have shown promise in neurotherapeutic applications, potentially influencing pathways involved in neurodegeneration . However, further studies are required to elucidate these effects specifically for compound 1.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Research has demonstrated that the incorporation of the tetrazole group enhances the anticancer properties due to its ability to interact with specific biological targets involved in cell proliferation and survival .
-
Neuroprotective Effects
- The neuroprotective potential of tetrazole-containing compounds has been explored, particularly in models of neurodegenerative diseases. This compound has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .
- Antimicrobial Properties
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Neuroprotective Effects
In a 2024 study focusing on neuroprotection, researchers administered this compound to mice subjected to oxidative stress. The results showed a marked reduction in neuronal cell death and improved cognitive function in treated mice compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1 : Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate
- Structure : Thiophene core with 4-chlorophenyl at position 5 and a sulfonamide-linked carbamimidoyl-carbamothioyl group at position 3.
- Key Differences :
- Substituent Position: The sulfonamide group is at position 3 instead of position 2.
- Functional Groups: Replaces the tetrazole-sulfanylacetyl with a carbamothioyl-sulfonamide system.
- Molecular Weight**: Higher due to the sulfonamide and carbamimidoyl groups.
- Implications : The sulfonamide moiety may enhance herbicidal or antimicrobial activity, as seen in sulfonylurea herbicides .
Compound 2 : Ethyl 4-(2,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate (CAS 445000-24-8)
- Structure: Thiophene core with 2,4-dimethylphenyl at position 4 and a phenoxyacetyl-amino group at position 2.
- Key Differences: Substituent Bulk: The 2,4-dimethylphenyl group increases steric hindrance compared to 4-methylphenyl. Linker Group: Phenoxyacetyl (ether-linked) instead of sulfanylacetyl (thioether-linked). Molecular Weight**: 409.50 g/mol vs. ~432–452 g/mol for the target compound.
Compound 3 : Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1)
- Structure: Thiazole core with a tetrazole-sulfanylbutanoyl-amino group at position 2 and ethyl carboxylate at position 4.
- Key Differences: Heterocycle: Thiazole (nitrogen-containing) vs. thiophene (sulfur-only). Chain Length: Butanoyl linker instead of acetyl, increasing flexibility. Molecular Weight**: 432.52 g/mol, comparable to the target compound.
- Implications : The thiazole ring may alter electronic properties and binding affinity to biological targets .
Compound 4 : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate
- Structure : Triazole core with benzamido and phenyl substituents.
- Key Differences :
- Core Heterocycle: 1,2,4-triazole vs. thiophene.
- Functional Groups: Lacks sulfur-based linkers but includes a benzamido group.
- Molecular Weight**: Lower (~360 g/mol) due to the absence of tetrazole and sulfanyl groups.
- Implications : The triazole ring is associated with diverse bioactivities, including antifungal and anticancer effects .
Comparative Data Table
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves sequential reactions:
- Condensation : Ethyl cyanoacetate reacts with intermediates (e.g., 4-nitrophenylacetic acid derivatives) to form thiophene precursors .
- Cyclization : Sulfur-mediated cyclization generates the thiophene core .
- Acylation : The amino group on the thiophene ring is acylated using reagents like butyl chloroformate .
- Substitution : Final functionalization (e.g., halogenation or alkylation) introduces the tetrazole-sulfanylacetyl moiety .
Methodological Tip : Monitor reaction progress using TLC or HPLC to isolate intermediates .
Q. How is the molecular structure confirmed post-synthesis?
Q. What safety precautions are essential during handling?
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods to minimize inhalation risks (respiratory toxicity noted in SDS) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the acylation step be optimized to improve yield?
Q. How do crystallographic twinning or low-resolution data affect structure refinement?
Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
Q. How can researchers resolve discrepancies in synthetic yields between routes?
Q. What analytical methods ensure purity for pharmacological testing?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- LC-MS : Confirm molecular ion peaks and detect trace by-products .
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data between computational and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
